molecular formula C10H14N5O7P B13135709 2'-Deoxyguanosine 3'-(dihydrogen phosphate) CAS No. 6220-62-8

2'-Deoxyguanosine 3'-(dihydrogen phosphate)

Cat. No.: B13135709
CAS No.: 6220-62-8
M. Wt: 347.22 g/mol
InChI Key: QQMSZHORHNORLP-KVQBGUIXSA-N
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Description

Structural and Chemical Characteristics

Molecular Properties

The compound’s molecular formula, C₁₀H₁₅N₅O₁₀P₂ , corresponds to a molecular weight of 427.20 g/mol . Its structure comprises a guanine base linked to a 2'-deoxyribose sugar phosphorylated at the 3' position (Figure 1). The 3'-phosphate group introduces steric and electronic constraints that influence its interactions with enzymes like DNA polymerases.

Table 1: Key Identifiers and Synonyms
Property Value
IUPAC Name 5'-Phosphono-2'-deoxy-3'-guanylic acid
CAS Number 16174-59-7
Molecular Formula C₁₀H₁₅N₅O₁₀P₂
Molecular Weight 427.20 g/mol
Synonyms 3',5'-dGDP; P-dGuo-P; DTXSID60167229

Research Advances and Applications

Enzymatic Interactions

Studies highlight its role as a substrate for guanylate kinase , which catalyzes the transfer of a phosphate group to produce dGDP. This reaction is critical for maintaining cellular pools of deoxyribonucleoside triphosphates (dNTPs) required for DNA synthesis. Additionally, the compound’s 3'-phosphate group may participate in metal ion coordination, a feature observed in ancient nucleotide-binding protein folds.

Analytical Detection

Liquid chromatography-mass spectrometry (LC-MS) platforms routinely quantify this compound in metabolomic studies, leveraging its unique mass-to-charge ratio (m/z) and fragmentation patterns. Such analyses are pivotal for investigating disorders linked to nucleotide metabolism, such as mitochondrial DNA depletion syndromes.

Properties

CAS No.

6220-62-8

Molecular Formula

C10H14N5O7P

Molecular Weight

347.22 g/mol

IUPAC Name

[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C10H14N5O7P/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(5(2-16)21-6)22-23(18,19)20/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17)/t4-,5+,6+/m0/s1

InChI Key

QQMSZHORHNORLP-KVQBGUIXSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)OP(=O)(O)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)OP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-dGMP typically involves the chemical modification of guanosine monophosphate. One common method is the selective deoxygenation of the ribose sugar at the 3’ position. This process often requires the use of specific reagents and catalysts to achieve the desired selectivity and yield .

Industrial Production Methods

Industrial production of 3’-dGMP can be achieved through enzymatic methods, which are more environmentally friendly and cost-effective compared to traditional chemical synthesis. Enzymatic synthesis involves the use of specific enzymes that catalyze the formation of 3’-dGMP from precursor molecules under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

3’-dGMP can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3’-dGMP can produce 8-oxo-3’-dGMP, a marker of oxidative DNA damage .

Scientific Research Applications

3’-dGMP has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-dGMP involves its incorporation into nucleic acids, where it can interfere with normal DNA and RNA synthesis. This interference can inhibit the activity of enzymes involved in nucleic acid metabolism, such as DNA polymerases and ribonucleotide reductases. The molecular targets and pathways affected by 3’-dGMP include those involved in DNA replication, repair, and transcription .

Comparison with Similar Compounds

Structural Isomers: 3'-Phosphate vs. 5'-Phosphate Nucleotides

Key Differences :

  • Phosphate Position : The 3'-dGMP phosphate group is at the 3'-OH of deoxyribose, unlike 5'-dGMP, where the phosphate is at the 5'-OH. This positional difference impacts molecular recognition by enzymes and surface interactions.
  • Adsorption Properties: On TiO₂ surfaces, 3'-dGMP exhibits weaker adsorption compared to 5'-dGMP due to steric hindrance from the 3'-phosphate group, which reduces accessibility to the nitrogenous base for surface binding .

Table 1: Comparison of 3'-dGMP with 5'-dGMP

Parameter 3'-dGMP 5'-dGMP
Phosphate Position 3'-OH 5'-OH
Molecular Weight (g/mol) 345.21 345.21
Adsorption Energy (TiO₂) Lower (steric hindrance) Higher (favorable geometry)
Enzymatic Phosphorylation Not a kinase substrate Substrate for kinases

Base-Modified Analogues: 8-Oxo-dGMP and Thio-Substituted Derivatives

  • 8-Oxo-dGMP: The 8-oxo modification in 8-oxo-dGMP increases reactivity with peroxynitrite (ONOO⁻), leading to complex degradation products like oxaluric acid derivatives. In contrast, 3'-dGMP is less reactive under similar conditions .
  • 3'-Thiophosphate Analogues: Replacement of the 3'-phosphate oxygen with sulfur (e.g., 2',3'-dideoxy-3'-thio-guanosine) enhances resistance to nuclease degradation, making such analogues valuable in therapeutic oligonucleotides .

Table 2: Reactivity of 3'-dGMP vs. Modified Bases

Compound Reactivity with ONOO⁻ Key Degradation Products
3'-dGMP Moderate Uncharacterized products
8-Oxo-dGMP High Oxaluric acid, triazinanes
3'-Thio-dGMP Low (stable under oxidation) Resists hydrolysis

Phosphate-Modified Analogues: Dihydrogen Phosphate Receptors

  • Selectivity for Dihydrogen Phosphate: Neutral receptors like tetrathiafulvalene diindolylquinoxaline show high affinity for H₂PO₄⁻ (logβ = 13.69), comparable to the phosphate group in 3'-dGMP. This highlights the importance of phosphate geometry in molecular recognition .
  • Macrocyclic vs. Acyclic Receptors : Macrocyclic receptors exhibit 100-fold higher selectivity for H₂PO₄⁻ over acetate, mimicking the selective interactions of 3'-dGMP in biological systems .

Functional Monomers in Adhesive Systems

  • Phosphate Interaction: The monomer 10-MDP (10-methacryloxydecyl dihydrogen phosphate) forms stable bonds with hydroxyapatite, akin to the phosphate group in 3'-dGMP. However, phenyl-P (2-methacryloxyethyl phenyl hydrogen phosphate) shows hydrolytic instability, underscoring the critical role of phosphate group stability in molecular interactions .

Research Findings and Implications

  • Adduct Formation: Deoxyguanosine derivatives, including 3'-dGMP, undergo Michael addition with α,β-unsaturated aldehydes (e.g., trans-4-hydroxy-2-hexenal), forming cyclic adducts at the N2 amino group. Adduct yields for 3'-dGMP are ~0.85–0.91% after 16 hours, similar to non-phosphorylated deoxyguanosine .
  • Degradation Rates: The glycosidic bond in 3'-dGMP hydrolyzes with a half-life of ~40 years at 37°C, slower than 2'-deoxyadenosine (4 years) but faster than 2'-deoxycytidine (20 years) .

Biological Activity

2'-Deoxyguanosine 3'-(dihydrogen phosphate) (dG-3'-P) is a nucleotide derivative crucial in nucleic acid metabolism. It plays a significant role in DNA synthesis and cellular signaling processes. This article explores its biological activity, including its mechanisms of action, interactions with enzymes and proteins, and implications for research and therapeutic applications.

  • Molecular Formula : C₁₀H₁₄N₅O₇P
  • Molecular Weight : Approximately 347.2212 g/mol

2'-Deoxyguanosine 3'-(dihydrogen phosphate) serves as a substrate for various enzymes involved in nucleotide metabolism. Its primary functions include:

  • DNA Synthesis : dG-3'-P is incorporated into DNA strands during replication and repair processes.
  • Signal Transduction : It participates in signaling pathways that regulate cellular functions, including cell growth and differentiation.

Enzymatic Reactions

The compound is involved in several enzymatic reactions:

  • Kinase Activity : dG-3'-P can be phosphorylated by kinases to form higher phosphorylated nucleotides.
  • Nucleotidase Activity : It can be hydrolyzed by nucleotidases, influencing nucleotide pool dynamics.

Biological Significance

The biological significance of 2'-deoxyguanosine 3'-(dihydrogen phosphate) extends to various cellular processes:

  • Cell Proliferation : Adequate levels of dG-3'-P are essential for DNA replication and repair, impacting cell proliferation.
  • Apoptosis Regulation : Alterations in dG-3'-P levels may influence apoptotic pathways, affecting cell survival.

Interaction Studies

Recent studies have focused on the interactions of dG-3'-P with proteins and enzymes:

Protein/Enzyme Interaction Type Biological Implication
DNA PolymeraseSubstrateEssential for DNA replication
Kinase EnzymesPhosphorylationRegulates signal transduction pathways
NucleotidasesHydrolysisModulates nucleotide availability

Case Studies

  • Nucleotide Pool Dynamics : A study demonstrated that fluctuations in dG-3'-P levels affect the balance of nucleotide pools, which is critical for maintaining genomic stability and preventing mutations.
  • Therapeutic Applications : Research indicates that manipulating dG-3'-P levels can enhance the efficacy of certain chemotherapeutic agents by improving DNA repair mechanisms in cancer cells.

Research Findings

Recent findings highlight the diverse roles of 2'-deoxyguanosine 3'-(dihydrogen phosphate):

  • Antioxidant Properties : Some studies suggest that dG-3'-P may exhibit antioxidant activity, contributing to cellular protection against oxidative stress.
  • Potential in Drug Development : The unique properties of dG-3'-P make it a candidate for developing novel therapeutics aimed at targeting specific pathways in cancer and other diseases.

Q & A

Q. Why do NMR spectra of synthesized 2'-Deoxyguanosine 3'-(dihydrogen phosphate) show unexpected peaks?

  • Methodological Answer: Impurities may include residual solvents (DMSO) or protecting groups (e.g., trityl). Perform a 2D 1H^{1}\text{H}-13C^{13}\text{C} HSQC to assign peaks. Purify via preparative HPLC with a water-acetonitrile gradient, and validate by spiking with authentic standards .

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